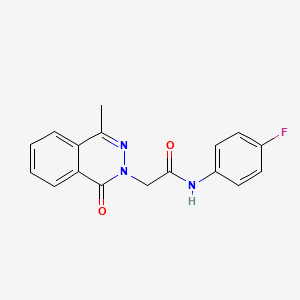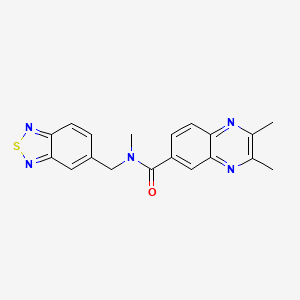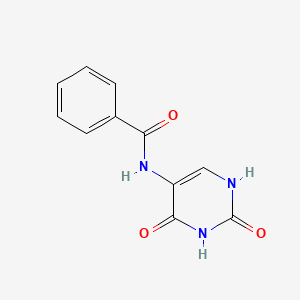![molecular formula C19H20N2O4 B5583333 2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B5583333.png)
2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide is a complex organic compound with a nitro group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide moiety may also interact with enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-nitro-N-[(tetrahydrofuran-2-yl)methyl]benzamide
- 2-iodo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the nitro group and the oxan-4-yl moiety provides a versatile platform for further functionalization and exploration in various applications .
Propiedades
IUPAC Name |
2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(16-8-4-5-9-17(16)21(23)24)20-14-19(10-12-25-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOBCXXUSXLUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-METHOXYPHENYL)-N-({N'-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5583264.png)
![N-[4-(methylthio)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5583272.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-furamide](/img/structure/B5583273.png)



![(5Z)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5583295.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5583303.png)
![N-benzyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5583311.png)
![2-cyclopentyl-9-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5583315.png)
![methyl 7-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5583321.png)
![1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B5583326.png)
![[(2-Phenoxyacetyl)amino]thiourea](/img/structure/B5583347.png)
![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5583351.png)
